molecular formula C18H21N5O2S2 B2448710 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1040653-61-9

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2448710
CAS No.: 1040653-61-9
M. Wt: 403.52
InChI Key: DWIINTINMNWTBT-UHFFFAOYSA-N
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Description

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and pyridazine rings in its structure makes it a unique candidate for various chemical and biological studies.

Preparation Methods

The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring followed by the construction of the pyridazine ring. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and thiols. The reaction conditions usually involve refluxing in organic solvents such as ethanol or acetonitrile .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

Compared to other triazolopyridazine derivatives, 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.

Biological Activity

The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex heterocyclic organic molecule with a molecular formula of C20H25N5O2SC_{20}H_{25}N_5O_2S and a molecular weight of approximately 405.9g/mol405.9\,g/mol. Its unique structural features suggest potential pharmacological applications in various therapeutic areas, particularly in infectious diseases and possibly as an antiviral agent.

Structural Characteristics

This compound belongs to the class of triazolo-pyridazine derivatives , which are known for their diverse biological activities. The presence of functional groups such as tert-butylsulfanyl and oxo contributes to its chemical reactivity and potential biological interactions.

Feature Description
Molecular FormulaC20H25N5O2SC_{20}H_{25}N_5O_2S
Molecular Weight405.9g/mol405.9\,g/mol
Structural FeaturesFused triazole and pyridazine rings with sulfanyl groups

Biological Activity Overview

While specific biological activity data for this compound is limited, its structural characteristics suggest several potential pharmacological activities:

  • Antimicrobial Activity : Compounds with similar structures have been investigated for their antimicrobial properties. For instance, triazole derivatives often exhibit significant activity against various bacterial strains and fungi.
  • Antiviral Potential : Research into heterocyclic compounds has highlighted their potential as antiviral agents. Studies have shown that certain triazole derivatives can inhibit viral replication in cell cultures.
  • Antitubercular Properties : The compound's structural features indicate possible applications in the development of antitubercular agents, as seen in related compounds that have shown efficacy against Mycobacterium tuberculosis.

Case Studies and Research Findings

Recent studies have explored the biological activities of triazolo-pyridazine derivatives:

  • A study on related triazole compounds demonstrated effective inhibition of HSV-1 replication in Vero cells, achieving up to 91% inhibition at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) . This suggests that similar compounds may exhibit antiviral properties.
  • Another research effort focused on synthesizing novel pyrazole-fused derivatives which were tested for their antiviral activities against various viral strains including FCoV , FHV , and HSV-1 , showing promising results in terms of cytotoxicity and antiviral efficacy .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for evaluating its therapeutic potential. Interaction studies involving this compound could focus on:

  • Absorption : Investigating how well the compound is absorbed when administered.
  • Distribution : Understanding how the compound distributes throughout the body.
  • Metabolism : Identifying metabolic pathways and half-life.
  • Excretion : Analyzing how the compound is eliminated from the body.

Properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-18(2,3)27-16-9-8-14-20-22(17(25)23(14)21-16)11-15(24)19-12-6-5-7-13(10-12)26-4/h5-10H,11H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIINTINMNWTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)SC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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